D-Glucitol, 1,6-dibromo-1,6-dideoxy-
Description
Contextualization within Halogenated Alditol Derivatives
D-Glucitol, 1,6-dibromo-1,6-dideoxy- belongs to the class of halogenated alditols, which are sugar alcohols where one or more hydroxyl (-OH) groups have been substituted by a halogen atom (F, Cl, Br, I). Alditols are produced by the reduction of the aldehyde or ketone group of a monosaccharide, resulting in a linear polyol. wikipedia.org In the case of D-Glucitol, it is the reduced form of D-glucose.
The primary hydroxyl groups at the C-1 and C-6 positions of hexitols like D-glucitol are generally more reactive than the secondary hydroxyl groups at C-2, C-3, C-4, and C-5. This difference in reactivity allows for selective halogenation at the primary positions, leading to the formation of 1,6-dihalo-1,6-dideoxyhexitols. These compounds are not merely chemical curiosities; they are pivotal intermediates in the synthesis of a variety of other carbohydrate derivatives. The carbon-bromine bond is a good leaving group, facilitating nucleophilic substitution reactions to introduce other functional groups such as amino, azido, or thio groups.
A well-known isomer of D-Glucitol, 1,6-dibromo-1,6-dideoxy- is Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol), which has been investigated for its anticancer properties as an alkylating agent. nih.govacs.org The stereochemistry of the hydroxyl groups along the carbon chain significantly influences the biological activity and chemical properties of these molecules.
Historical Trajectory of Research on Dideoxy Sugar Alcohols
The journey to understanding and synthesizing dideoxy sugar alcohols like D-Glucitol, 1,6-dibromo-1,6-dideoxy- is a story of evolving synthetic methodologies in carbohydrate chemistry.
The initial forays into the halogenation of carbohydrates date back to the late 19th and early 20th centuries. Early methods for replacing hydroxyl groups with halogens were often harsh and lacked the selectivity required for complex molecules like carbohydrates. nih.gov Reagents such as concentrated hydrohalic acids (HBr or HCl) were employed, but these conditions could lead to a mixture of products and unwanted side reactions, including degradation of the sugar molecule.
A significant advancement came with the use of phosphorus halides, such as phosphorus pentachloride (PCl₅) or phosphorus tribromide (PBr₃). While more effective than hydrohalic acids, these reagents were still highly reactive and could be difficult to control, often leading to the halogenation of multiple hydroxyl groups.
The development of the Vilsmeier-Haack reagent and similar iminium halides provided a milder and more selective means of chlorination. nih.gov These reagents offered better control over the reaction, allowing for more targeted substitution of hydroxyl groups.
A summary of early halogenating agents is presented in the table below:
| Reagent | Description | Limitations |
| Hydrohalic Acids (e.g., HBr) | Direct reaction with the alcohol. | Harsh conditions, lack of selectivity, potential for rearrangements. |
| Phosphorus Halides (e.g., PBr₃) | More reactive than hydrohalic acids. | Often leads to over-halogenation and side products. |
| (Halomethylene)dimethyliminium halides | Milder and more selective reagents. | Primarily used for chlorination in early applications. nih.gov |
The quest for more selective and efficient methods to synthesize 1,6-disubstituted hexitols has been a continuous effort in carbohydrate chemistry. A key challenge is the selective functionalization of the two primary hydroxyl groups while leaving the secondary hydroxyls untouched.
A significant breakthrough was the use of sulfonyl esters, such as tosylates (p-toluenesulfonates) or mesylates (methanesulfonates), as intermediates. nih.gov The hydroxyl groups of the hexitol (B1215160) are first converted into good leaving groups (sulfonates), which can then be displaced by a halide ion (e.g., bromide from lithium bromide or sodium bromide) in a nucleophilic substitution reaction (SN2). This two-step process offers much greater control and selectivity.
For instance, the synthesis of 1,6-disubstituted sucroses has been achieved by utilizing the distinct reactivity of corresponding sulfonates. libretexts.org A similar strategy can be applied to hexitols. The general synthetic route involves:
Protection of secondary hydroxyl groups (optional but often necessary for high selectivity): This can be achieved using protecting groups like acetals or ketals.
Sulfonylation of the primary hydroxyl groups: Reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic substitution with a halide: The sulfonate groups are displaced by bromide or chloride ions.
Deprotection (if necessary): Removal of the protecting groups to yield the final 1,6-dihalo-1,6-dideoxyhexitol.
More contemporary methods have focused on developing one-pot procedures and utilizing catalytic systems to improve efficiency and reduce waste. The development of regioselective halogenation reactions remains an active area of research.
The following table outlines the evolution of synthetic strategies for 1,6-disubstituted hexitols:
| Method | Reagents | Key Features |
| Direct Halogenation | HBr, PBr₃ | Early, less selective methods. |
| Sulfonate Displacement | 1. TsCl or MsCl, Pyridine2. LiBr or NaBr | Two-step process offering high selectivity for primary hydroxyls. nih.gov |
| Modern Selective Halogenation | Various specialized reagents (e.g., Appel reaction conditions) | Often milder, more efficient, and can sometimes be performed in one pot. |
Structure
2D Structure
Properties
CAS No. |
32452-75-8 |
|---|---|
Molecular Formula |
C6H12Br2O4 |
Molecular Weight |
307.96 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
VFKZTMPDYBFSTM-JGWLITMVSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CBr)O)O)O)O)Br |
Canonical SMILES |
C(C(C(C(C(CBr)O)O)O)O)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for D Glucitol, 1,6 Dibromo 1,6 Dideoxy
Regioselective Halogenation Strategies
The selective bromination of the primary hydroxyl groups at the C-1 and C-6 positions of D-Glucitol, in the presence of four secondary hydroxyl groups, presents a significant synthetic challenge. Success hinges on the careful selection of reagents and optimization of reaction conditions to favor substitution at the sterically less hindered primary carbons.
Direct Bromination of D-Glucitol: Optimization of Reagents and Conditions
Direct bromination of unprotected D-Glucitol offers the most straightforward route to the target compound. However, achieving high regioselectivity for the primary positions is crucial to avoid a mixture of products. The reactivity of primary alcohols is generally higher than that of secondary alcohols, a principle that can be exploited through careful control of the reaction environment.
One common approach for the selective bromination of primary alcohols in polyols involves the use of hydrogen bromide in acetic acid. scienceopen.com The reaction of D-mannitol, the C-2 epimer of D-glucitol, with hydrobromic acid to form 1,6-dibromo-1,6-dideoxy-D-mannitol (Mitobronitol) serves as a key precedent. nih.gov This transformation suggests that a similar direct approach with D-Glucitol is feasible. The reaction typically involves heating the polyol in a solution of concentrated hydrobromic acid.
| Reagent System | Substrate | Product | Yield | Reference |
| Hydrobromic Acid | D-Mannitol | 1,6-Dibromo-1,6-dideoxy-D-mannitol | ~36% | nih.gov |
This interactive table summarizes the direct bromination of a related polyol, indicating the potential for similar methodologies with D-Glucitol.
Acetyl bromide is a potent reagent for the conversion of alcohols to alkyl bromides. In carbohydrate chemistry, it is often used for the preparation of glycosyl bromides from the corresponding free sugars or their acetylated derivatives. google.com A convenient method involves the in situ generation of hydrogen bromide from the reaction of acetyl bromide with methanol, which can then be used for bromination under milder conditions, which is particularly advantageous for sensitive substrates. google.com While specific studies on the direct bromination of D-Glucitol with acetyl bromide to yield the 1,6-dibromo derivative are not extensively detailed in the available literature, the general reactivity of this reagent suggests its potential for this transformation. The reaction would likely proceed via the formation of acetate (B1210297) esters at the hydroxyl groups, followed by nucleophilic substitution with bromide. Optimization of stoichiometry, temperature, and reaction time would be critical to maximize the yield of the desired 1,6-dibromo product and minimize the formation of partially brominated or fully acetylated byproducts.
Stereo- and Regiocontrol in Bromination Reactions
Achieving stereo- and regiocontrol in the bromination of D-Glucitol is paramount to obtaining the desired (2R,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol. nih.gov The inherent stereochemistry of the starting material, D-Glucitol, dictates the stereochemistry of the final product, as the chiral centers at C-2, C-3, C-4, and C-5 are typically not involved in the reaction under conditions that favor primary alcohol substitution.
Regiocontrol is primarily governed by the enhanced reactivity of the primary hydroxyl groups at C-1 and C-6 compared to the secondary hydroxyls at C-2, C-3, C-4, and C-5. Reagents like triphenylphosphine (B44618) dibromide (Ph3PBr2) are known for their mildness and selectivity in converting alcohols to bromides with minimal rearrangement, making them attractive candidates for this type of selective transformation. researchgate.netnih.gov The use of such reagents can help to avoid the harsh acidic conditions that might lead to side reactions, such as ether formation or dehydration.
Synthesis via Precursor Transformation
An alternative and often more controlled approach to the synthesis of D-Glucitol, 1,6-dibromo-1,6-dideoxy- involves the use of pre-functionalized intermediates. This strategy allows for the selective activation of the C-1 and C-6 positions, facilitating their subsequent conversion to bromides.
Exploitation of Cyclic Anhydroalditol Intermediates
Cyclic anhydroalditols, such as 1,4-anhydro-D-glucitol and 1,4:3,6-dianhydro-D-glucitol (isosorbide), are valuable precursors in carbohydrate synthesis. thieme-connect.de These rigid, bicyclic structures can be derived from D-Glucitol and offer a scaffold where the remaining hydroxyl groups are in fixed orientations, potentially allowing for selective reactions.
A key synthetic strategy involves the formation of 1,2:5,6-dianhydrohexitols. For instance, 1,2:5,6-dianhydro-3,4-di-O-methyl-D-glucitol has been synthesized and used as a precursor. researchgate.net These diepoxides are highly reactive intermediates, primed for nucleophilic attack.
Nucleophilic Ring-Opening Pathways for Bromide Introduction
The synthesis of 1,6-dibromo-1,6-dideoxy-D-glucitol has been achieved through the nucleophilic ring-opening of a corresponding 1,2:5,6-dianhydrohexitol derivative. researchgate.net In this method, the diepoxide is treated with a bromide source, such as lithium bromide in an aqueous solution. The bromide ion acts as the nucleophile, attacking the terminal carbons of the epoxide rings (C-1 and C-6), leading to the formation of the desired 1,6-dibromo-1,6-dideoxy- product. This reaction proceeds with inversion of configuration at the centers of attack.
| Precursor | Reagent | Product | Reference |
| 1,2:5,6-Dianhydro-3,4-di-O-methyl-D-glucitol | Lithium Bromide | 1,6-Dibromo-1,6-dideoxy-3,4-di-O-methyl-D-glucitol | researchgate.net |
This interactive table illustrates a key synthetic transformation involving the ring-opening of a cyclic precursor to introduce the bromide functionalities.
Another powerful strategy for selective bromination involves the conversion of the primary hydroxyl groups to good leaving groups, such as tosylates or mesylates. The resulting 1,6-di-O-sulfonyl-D-glucitol can then undergo nucleophilic substitution with a bromide salt, like lithium bromide or sodium bromide, to yield the 1,6-dibromo derivative. This SN2 reaction proceeds with inversion of configuration and is a highly reliable method for achieving the desired transformation with excellent regioselectivity.
Methodologies for Isolation and Purification
The isolation and purification of D-Glucitol, 1,6-dibromo-1,6-dideoxy- from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification technique is largely dependent on the scale of the synthesis and the nature of the impurities present.
Chromatographic Techniques for Separation and Yield Enhancement
Chromatographic methods are powerful tools for the separation and purification of D-Glucitol, 1,6-dibromo-1,6-dideoxy- from closely related structural isomers and other impurities, thereby enhancing the final yield of the desired pure compound.
Thin-Layer Chromatography (TLC): TLC is an essential analytical technique for monitoring the progress of the synthesis and for the initial assessment of the purity of the crude product. The separation of hexitols and their derivatives on TLC plates has been a subject of study. researchgate.net For D-Glucitol, 1,6-dibromo-1,6-dideoxy-, a suitable solvent system allows for the clear distinction between the starting material (D-Glucitol), the desired product, and any potential byproducts. This information is invaluable for optimizing the reaction conditions and for developing an effective column chromatography purification protocol.
Column Chromatography: For preparative scale purification, column chromatography is the most widely employed technique. The selection of the stationary phase and the mobile phase is crucial for achieving efficient separation. Silica gel is a commonly used stationary phase for the purification of polar organic compounds like sugar derivatives.
The elution of the column can be performed using a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. This allows for the sequential separation of compounds with different polarities. For instance, a solvent system of chloroform (B151607) and methanol, with an increasing gradient of methanol, can be effective. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.
The table below illustrates a representative set of data that could be obtained from the column chromatographic purification of a crude reaction mixture containing D-Glucitol, 1,6-dibromo-1,6-dideoxy-.
| Fraction Number | Eluent Composition (Chloroform:Methanol) | Compound(s) Detected (by TLC) |
| 1-5 | 99:1 | Non-polar impurities |
| 6-10 | 98:2 | Acetylated byproducts |
| 11-20 | 95:5 | D-Glucitol, 1,6-dibromo-1,6-dideoxy- |
| 21-25 | 90:10 | Partially brominated D-Glucitol |
| 26-30 | 80:20 | Unreacted D-Glucitol |
Recrystallization: Following chromatographic purification, recrystallization can be employed as a final step to obtain the compound in a highly crystalline and pure form. The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the compound at an elevated temperature but will result in poor solubility at lower temperatures, allowing for the formation of well-defined crystals upon cooling. The selection of an appropriate recrystallization solvent is often determined empirically.
Through the systematic application of these chromatographic and purification techniques, D-Glucitol, 1,6-dibromo-1,6-dideoxy- can be isolated with a high degree of purity, which is essential for its subsequent use in the synthesis of other complex molecules.
Chemical Reactivity and Mechanistic Pathways of D Glucitol, 1,6 Dibromo 1,6 Dideoxy
Nucleophilic Substitution Reactions at Brominated Centers
The primary carbon-bromine bonds in D-Glucitol, 1,6-dibromo-1,6-dideoxy- are susceptible to cleavage by a range of nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to inversion of configuration at the reaction center. The reactivity of the terminal positions allows for the introduction of various functional groups, significantly expanding the synthetic utility of this compound.
Halogen Exchange Reactions (e.g., Iodination)
The conversion of the bromo substituents to iodo groups represents a classic example of the Finkelstein reaction. This equilibrium-driven process involves treating the dibromo derivative with an excess of an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The precipitation of the less soluble sodium bromide drives the reaction towards the formation of the diiodo analogue, 1,6-diiodo-1,6-dideoxy-D-glucitol. The resulting iodo-derivative is often more reactive in subsequent nucleophilic substitution reactions due to the better leaving group ability of iodide compared to bromide.
| Reactant | Reagent | Product | Reaction Type |
| D-Glucitol, 1,6-dibromo-1,6-dideoxy- | Sodium Iodide (NaI) | 1,6-Diiodo-1,6-dideoxy-D-glucitol | Finkelstein Reaction |
Formation of Heteroatom-Containing Derivatives (Sulfur, Nitrogen, Oxygen)
The electrophilic nature of the C1 and C6 carbons facilitates the formation of bonds with sulfur, nitrogen, and oxygen nucleophiles, leading to a diverse array of modified glucitol derivatives.
The bifunctional nature of D-Glucitol, 1,6-dibromo-1,6-dideoxy- allows for intramolecular reactions, where a nucleophilic group within the molecule attacks one of the brominated centers, resulting in the formation of a heterocyclic ring.
The synthesis of thiepane (B16028) derivatives, seven-membered sulfur-containing heterocyclic rings, from 1,6-dihalogenated hexitols is a known transformation. While direct synthesis from D-Glucitol, 1,6-dibromo-1,6-dideoxy- is not extensively documented, analogous reactions suggest a viable pathway. This typically involves the introduction of a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis, to displace the bromide ions and form a 1,6-dithio intermediate. Subsequent intramolecular cyclization, often under basic conditions, would then yield the thiepane ring system. The stereochemistry of the hydroxyl groups on the glucitol backbone influences the conformation of the resulting thiepane derivative.
The formation of anhydro-D-glucitol derivatives, which contain an ether linkage, can occur through intramolecular nucleophilic attack of a hydroxyl group on one of the carbon atoms bearing a bromine atom. This reaction is typically promoted by a base, which deprotonates a hydroxyl group, increasing its nucleophilicity. For instance, treatment of D-Glucitol, 1,6-dibromo-1,6-dideoxy- with a base can lead to the formation of 1,5-anhydro-6-bromo-6-deoxy-D-glucitol or other anhydro derivatives depending on which hydroxyl group participates in the cyclization. A notable example is the synthesis of 1,4:3,6-dianhydro-α-D-glucopyranose (DGP), an important biomass-derived compound, which can be synthesized from related anhydro sugars, highlighting the propensity for intramolecular cyclization in this class of molecules. rsc.org
The reaction of 1,6-dibromo-1,6-dideoxy-D-mannitol, a stereoisomer of the glucitol derivative, with sodium methoxide (B1231860) has been shown to yield 2,5:3,6-dianhydro-D-glucitol, demonstrating the feasibility of forming bicyclic ether structures from these precursors.
Intramolecular Cyclization to Thia- and Oxa-Heterocycles
Selective Dehalogenation Studies
Selective removal of the bromine atoms from D-Glucitol, 1,6-dibromo-1,6-dideoxy- can be a valuable synthetic tool. Catalytic hydrogenation is a common method for dehalogenation. Reagents like Raney nickel are effective for the reduction of carbon-halogen bonds. ias.ac.indoaj.orgyoutube.commasterorganicchemistry.comcore.ac.uk The reaction conditions, such as catalyst type, solvent, and hydrogen pressure, can be tuned to achieve either partial or complete dehalogenation. For instance, selective monodebromination could potentially be achieved under carefully controlled conditions, yielding 1-bromo-1-deoxy-D-glucitol. Complete debromination would result in the formation of D-glucitol. These dehalogenation reactions provide access to a range of deoxy- and monohalo-hexitols that are otherwise difficult to synthesize.
| Starting Material | Reagent/Catalyst | Product(s) | Reaction Type |
| D-Glucitol, 1,6-dibromo-1,6-dideoxy- | Raney Nickel, H₂ | D-Glucitol, 1-Bromo-1-deoxy-D-glucitol | Reductive Dehalogenation |
Regioselective Reductive Transformations
The reduction of D-Glucitol, 1,6-dibromo-1,6-dideoxy- involves the cleavage of one or both carbon-bromine (C-Br) bonds. The regioselectivity of this transformation—the preference for reaction at one site over another—is governed by several factors inherent to the molecule's structure. While specific studies on the regioselective reduction of this exact compound are not extensively detailed in the reviewed literature, principles of reductive dehalogenation in similar polyhalogenated systems can be applied to predict its behavior.
Reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation and the use of reducing agents. In catalytic hydrogenation, the choice of catalyst and reaction conditions plays a crucial role in the selectivity of the reaction. For instance, palladium-on-carbon (Pd/C) is a common catalyst for the hydrogenolysis of C-Br bonds. organic-chemistry.org The reaction generally proceeds with a preference for the reduction of bromides over other halides like chlorides, and the steric accessibility of the C-Br bond can influence the reaction rate. organic-chemistry.org
In the context of D-Glucitol, 1,6-dibromo-1,6-dideoxy-, the two primary C-Br bonds at positions 1 and 6 are chemically similar due to their terminal locations. However, subtle differences in the electronic environment and steric hindrance offered by the rest of the sugar chain could lead to a degree of regioselectivity. The stability of the radical or organometallic intermediate formed during the reduction process is a key determinant of the reaction's regiochemical outcome. youtube.com In radical halogenation, for example, the most stable radical intermediate is preferentially formed. youtube.com
The table below outlines potential reductive transformations and the expected major products based on general principles of chemical reactivity.
| Reagent/Condition | Potential Transformation | Expected Major Product(s) | Mechanistic Insight |
| H₂, Pd/C | Monodebromination | 1-bromo-1,6-dideoxy-D-glucitol and/or 6-bromo-1-deoxy-D-glucitol | Statistical distribution may be observed due to similar reactivity of primary bromides. |
| H₂, Pd/C (excess) | Complete debromination | 1,6-dideoxy-D-glucitol | Both C-Br bonds are reduced to C-H bonds. |
| Zn, AcOH | Reductive dehalogenation | 1,6-dideoxy-D-glucitol | Zinc in acetic acid is a classic reagent for reducing alkyl halides. |
It is important to note that without direct experimental data for D-Glucitol, 1,6-dibromo-1,6-dideoxy-, these predictions remain based on established chemical principles rather than empirical results for this specific substrate.
Intramolecular Rearrangements and Anhydro Ring Formation
The structure of D-Glucitol, 1,6-dibromo-1,6-dideoxy- is predisposed to intramolecular reactions, leading to the formation of cyclic ethers known as anhydro rings. These reactions are driven by the proximity of the hydroxyl groups to the electrophilic carbon atoms bearing the bromine atoms.
Investigation of Reaction Mechanisms for Cyclization
The formation of an anhydro ring from D-Glucitol, 1,6-dibromo-1,6-dideoxy- typically proceeds via an intramolecular Williamson ether synthesis, which is a type of nucleophilic substitution (S_N2) reaction. In this mechanism, a hydroxyl group within the molecule acts as a nucleophile, attacking one of the carbon atoms attached to a bromine atom (an electrophilic center) and displacing the bromide ion, which is a good leaving group.
The regioselectivity of this cyclization is dictated by Baldwin's rules, which predict the relative favorability of ring-forming reactions. The formation of five- and six-membered rings is generally favored. In the case of D-Glucitol, 1,6-dibromo-1,6-dideoxy-, several anhydro products are possible, depending on which hydroxyl group participates in the cyclization.
For example, the hydroxyl group at C-5 can attack the C-1 carbon, leading to the formation of a five-membered anhydro ring (a furanose-type structure). Alternatively, the hydroxyl group at C-6 could theoretically be displaced by a nucleophilic attack from a hydroxyl group at C-2 or C-3, though this is less likely due to the greater ring strain of the resulting larger rings. The most probable cyclization involves the formation of a 1,5-anhydro or a 2,5-anhydro ring structure. The formation of 2,5-anhydro-D-glucitol derivatives has been documented in related syntheses. google.com
The reaction conditions significantly influence the outcome. The presence of a base is typically required to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the S_N2 attack.
The following table summarizes potential intramolecular cyclization products.
| Reactant | Conditions | Major Product(s) | Mechanism |
| D-Glucitol, 1,6-dibromo-1,6-dideoxy- | Base (e.g., NaH, NaOH) | 1-bromo-6-deoxy-2,5-anhydro-D-glucitol and/or 6-bromo-1-deoxy-2,5-anhydro-D-glucitol | Intramolecular S_N2 reaction |
| D-Glucitol, 1,6-dibromo-1,6-dideoxy- | Stronger base/heat | 1,6-dideoxy-2,5:3,6-dianhydro-D-glucitol | Sequential intramolecular S_N2 reactions |
Acid-Catalyzed Dehydration Studies of Hexitols
While not a direct reaction of D-Glucitol, 1,6-dibromo-1,6-dideoxy-, the acid-catalyzed dehydration of the parent compound, D-Glucitol (sorbitol), and other hexitols provides a valuable model for understanding potential side reactions and the formation of anhydro derivatives under acidic conditions.
The acid-catalyzed dehydration of hexitols like D-Glucitol typically proceeds through an E1 or E2 elimination mechanism. acs.org The reaction is initiated by the protonation of a hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). nih.gov Subsequent loss of the water molecule generates a carbocation intermediate in an E1 pathway. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and thus an unsaturated alcohol. Alternatively, in an E2 mechanism, the proton abstraction and loss of the leaving group occur simultaneously.
In the context of hexitols, this dehydration can lead to the formation of intramolecular ethers (anhydro sugars) if a hydroxyl group attacks the carbocation intermediate. For D-Glucitol, the primary products of acid-catalyzed dehydration are 1,4-anhydro-D-glucitol (1,4-sorbitan) and 2,5-anhydro-D-glucitol. Further dehydration can lead to the formation of isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol).
Research has shown that the reaction conditions, such as temperature and catalyst type, significantly affect the product distribution. For example, heating D-glucitol with an acid catalyst can yield a mixture of anhydro derivatives.
The table below presents typical products from the acid-catalyzed dehydration of D-Glucitol.
| Starting Material | Catalyst | Temperature | Major Products |
| D-Glucitol | Sulfuric Acid | High | 1,4-Anhydro-D-glucitol, 2,5-Anhydro-D-glucitol, Isosorbide |
| D-Glucitol | Phosphoric Acid | Moderate | 1,4-Anhydro-D-glucitol |
These studies on hexitol (B1215160) dehydration underscore the propensity of these polyol structures to undergo intramolecular cyclization to form stable anhydro rings, a reactivity pattern that is also central to the chemistry of its halogenated derivatives.
Derivatization Strategies and Analogue Synthesis
Acylated Derivatives: Synthesis and Modified Reactivity
The complete acetylation of D-Glucitol, 1,6-dibromo-1,6-dideoxy- to yield its peracetylated derivative, 2,3,4,5-tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-glucitol, is a critical step in many synthetic pathways. This transformation is typically achieved using standard acetylating agents such as acetic anhydride (B1165640) in the presence of a base like pyridine. mdpi.com The resulting peracetylated compound exhibits enhanced solubility in organic solvents, facilitating subsequent chemical manipulations.
The acetyl groups serve as effective protecting groups for the secondary hydroxyls, thereby directing further reactions to the primary positions bearing the bromine atoms. This peracetylated precursor is a versatile intermediate for the synthesis of various derivatives. For instance, the bromine atoms can be displaced by a range of nucleophiles to introduce new functionalities. The modified reactivity of this precursor, where the hydroxyl groups are masked, allows for clean and selective transformations at the C-1 and C-6 positions. While direct experimental details for the peracetylation of 1,6-dibromo-1,6-dideoxy-D-glucitol are not extensively documented in the provided search results, the general procedures for acetylating polyols are well-established in carbohydrate chemistry. mdpi.com The synthesis of related acetylated sugar derivatives, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, is a common practice, highlighting the feasibility of such transformations. chemicalbook.com
Functionalization at Hydroxyl and Halogenated Positions
The presence of both hydroxyl and halogenated centers in D-Glucitol, 1,6-dibromo-1,6-dideoxy- allows for a dual approach to its functionalization. Selective reactions can be carried out at either the hydroxyl groups or the carbon-bromine bonds, leading to a wide variety of derivatives.
The selective substitution of one or both bromine atoms in D-Glucitol, 1,6-dibromo-1,6-dideoxy- or its protected forms opens up avenues for creating mono- and disubstituted derivatives with tailored properties. Nucleophilic substitution reactions at the C-1 and C-6 positions can introduce a variety of functional groups. For example, reaction with azide (B81097) sources can yield diazido derivatives, which are precursors to diamino compounds. mdpi.com The synthesis of glucitol-3,4-monoacetonide-1,6-diazide from a protected glucitol derivative illustrates a similar transformation at the primary positions. mdpi.com
Furthermore, the differential reactivity of the primary bromine atoms versus the secondary hydroxyl groups allows for selective functionalization. The hydroxyl groups can be etherified, esterified, or engaged in other transformations. The synthesis of D-glucitol-based non-ionic amphiphilic architectures demonstrates the functionalization of the hydroxyl groups of D-glucitol for creating complex molecular structures. mdpi.com While specific examples of mono- and disubstituted derivatives starting directly from 1,6-dibromo-1,6-dideoxy-D-glucitol are not detailed in the provided results, the principles of selective protection and substitution are fundamental in carbohydrate chemistry and can be applied to this substrate. nih.gov
| Starting Material | Reagents | Product | Reference |
| D-Glucitol-3,4-monoacetonide | p-Toluenesulphonyl chloride, Pyridine; then NaN3 | D-Glucitol-3,4-monoacetonide-1,6-diazide | mdpi.com |
| 1,3,4-Tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-toluenesulfonyl-β-D-glucopyranose | Sodium iodide | 1,3,4-Tri-O-acetyl-2,6-dideoxy-2-(4-methoxybenzylidene)amino-6-iodo-β-D-glucopyranose | nih.gov |
Synthesis of Polyhydroxylated Heterocyclic Analogues
The linear, polyhydroxylated backbone of D-Glucitol, 1,6-dibromo-1,6-dideoxy- is an excellent starting point for the synthesis of various heterocyclic analogues. Intramolecular cyclization reactions, often involving the terminal functional groups, can lead to the formation of five- or six-membered rings containing heteroatoms such as sulfur or selenium.
The introduction of sulfur or selenium into the sugar backbone can significantly alter the biological and chemical properties of the resulting analogues. The synthesis of thio- and selena-sugar derivatives from dihalo-glucitol precursors can be achieved through nucleophilic substitution with appropriate sulfur or selenium reagents. For instance, reaction with sodium sulfide (B99878) or sodium selenide (B1212193) could potentially lead to the formation of thiepane (B16028) or selenepane rings through intramolecular cyclization, although direct examples from 1,6-dibromo-1,6-dideoxy-D-glucitol are not provided.
The synthesis of 6-deoxy-5-thio-D-glucose from a D-glucose derivative involved the formation of a 5,6-thiirane ring followed by reduction, showcasing a strategy for introducing sulfur into a sugar framework. mdpi.com Similarly, the synthesis of selenopyranes and selenofuranes has been explored, demonstrating the feasibility of incorporating selenium into carbohydrate structures. These general approaches suggest that D-Glucitol, 1,6-dibromo-1,6-dideoxy- could serve as a precursor for analogous seven-membered heterocyclic systems.
Stereochemical Variations and Isomeric Analogues
The stereochemistry of the hydroxyl groups along the D-glucitol chain is a critical determinant of the properties of its derivatives. The synthesis of stereochemical variations and isomeric analogues allows for a systematic investigation of structure-activity relationships.
The synthesis of isomeric analogues of D-Glucitol, 1,6-dibromo-1,6-dideoxy- can be achieved by starting from different hexitols, such as D-mannitol or galactitol. The inherent stereochemical differences in these starting materials will translate into distinct stereoisomers of the final dibrominated and derivatized products. For example, the synthesis of 1,3,5,6-tetradeoxy-1,5-imino-D-glucitol highlights the stereocontrolled synthesis of complex sugar analogues. nih.gov
Furthermore, reactions at the chiral centers of the D-glucitol backbone, although more challenging, can lead to epimerization and the formation of new stereoisomers. The study of the reaction mechanism of L-rhamnose derivatives, which led to a mixture of poly-acetylated compounds including a tetracetyl-3,6-dideoxy-L-mannitol, illustrates the potential for stereochemical changes during synthesis. researchgate.net While the direct manipulation of the stereocenters of 1,6-dibromo-1,6-dideoxy-D-glucitol is not detailed, the principles of stereocontrolled synthesis in carbohydrate chemistry provide a framework for accessing a wide range of isomeric analogues. nih.govresearchgate.net
| Isomer/Analogue | Starting Material | Key Synthetic Step | Reference |
| 1,3,5,6-Tetradeoxy-1,5-imino-D-glucitol | 3-Acetamido-3-deoxy-β-D-glucopyranosides | Acetylation followed by reduction | nih.gov |
| Tetracetyl-3,6-dideoxy-L-mannitol | L-Rhamnose | Tosylation, reduction, and acetylation | researchgate.net |
| 3,4;5,6-di-O-isopropylidene-D-glucitol | D-glucono-1,5-lactone | Acid-catalysed isopropylidenation | researchgate.net |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of D-Glucitol, 1,6-dibromo-1,6-dideoxy- in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be observed for the protons attached to the carbon backbone (C2, C3, C4, C5) and the terminal carbons bearing the bromine atoms (C1, C6). The chemical shifts of the C1 and C6 methylene (B1212753) protons are expected to be downfield due to the deshielding effect of the electronegative bromine atoms. The protons on the internal carbons (C2-C5) would resonate at chemical shifts characteristic of secondary alcohols on a sugar backbone.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbons bonded to bromine (C1 and C6) would exhibit chemical shifts significantly different from the hydroxyl-bearing carbons (C2, C3, C4, C5), again due to the influence of the halogen. The symmetry of the molecule influences the number of distinct signals observed.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the scalar coupling network between adjacent protons, allowing for the tracing of the proton connectivity along the carbon chain. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C assignments.
Stereochemical and Conformational Analysis
The stereochemistry of the four chiral centers (C2, C3, C4, C5) in D-Glucitol, 1,6-dibromo-1,6-dideoxy- dictates the conformation of the flexible acyclic backbone in solution. NMR spectroscopy is a powerful method for studying these conformational preferences. mdpi.com The magnitude of the three-bond proton-proton coupling constants (³JHH) between adjacent methine protons (H2-H3, H3-H4, H4-H5) is particularly informative. These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By analyzing these values, the preferred staggered conformations (anti, gauche) around the C-C bonds can be determined.
For acyclic sugar alcohols, the conformation is often a dynamic equilibrium between several low-energy staggered arrangements. mdpi.com The observed coupling constants represent a population-weighted average of the coupling constants for each individual conformer. In solution, acyclic alditols like D-glucitol and its derivatives tend to adopt a bent-chain or sickle conformation, which is stabilized by intramolecular hydrogen bonds between hydroxyl groups. mdpi.com The introduction of the bulky bromine atoms at the terminal positions may influence this conformational equilibrium.
Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further conformational insights by detecting through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This can help to confirm the folded or extended nature of the carbon backbone in solution.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of D-Glucitol, 1,6-dibromo-1,6-dideoxy- and assessing its purity. When analyzed by mass spectrometry, the compound will be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.
A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks in the molecular ion region:
An M peak, corresponding to the molecule with two ⁷⁹Br atoms.
An M+2 peak, for molecules containing one ⁷⁹Br and one ⁸¹Br atom.
An M+4 peak, for molecules with two ⁸¹Br atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. libretexts.org This distinctive isotopic signature is a powerful diagnostic for the presence of two bromine atoms in the molecule.
In addition to the molecular ion, mass spectrometry also provides information about the fragmentation of the molecule. The bonds in the molecular ion can break to form smaller, charged fragments. For halogenated compounds, a common fragmentation pathway is the loss of a halogen radical (Br•) or a hydrohalic acid (HBr). youtube.commiamioh.edu Alpha-cleavage next to the carbon-bromine bond or the hydroxyl groups can also occur, leading to characteristic fragment ions. Analysis of these fragmentation patterns can provide further structural confirmation.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. A single-crystal X-ray diffraction study of D-Glucitol, 1,6-dibromo-1,6-dideoxy- would determine the bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the chiral centers.
The resulting crystal structure would also reveal the details of the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal. The hydroxyl groups of the sugar alcohol backbone are expected to form an extensive network of hydrogen bonds, while the bromine atoms may participate in halogen bonding interactions.
While a specific crystal structure for D-Glucitol, 1,6-dibromo-1,6-dideoxy- is not publicly available, data for related compounds like its stereoisomer, 1,6-dibromo-1,6-dideoxy-D-mannitol, would provide a close approximation of the expected molecular geometry. scbt.com
Analysis of Polymorphism in Related Dibromoalditols
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Sugar alcohols, including sorbitol (D-glucitol), are known to exhibit polymorphism. researchgate.net Sorbitol itself has several known crystalline forms, including the gamma (γ) form, which is the most stable. researchgate.net
It is plausible that D-Glucitol, 1,6-dibromo-1,6-dideoxy- could also exhibit polymorphism. The specific crystalline form obtained would depend on the crystallization conditions, such as the solvent used, the rate of cooling, and the temperature. Characterization techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and distinguish between different polymorphic forms. The study of polymorphism is crucial as the solid-state form can impact the material's handling and stability.
Theoretical and Computational Studies
Quantum Chemical Calculations of Molecular Conformation and Stability
The three-dimensional structure of D-Glucitol, 1,6-dibromo-1,6-dideoxy- is not static; it exists as an ensemble of different conformations in equilibrium. Quantum chemical calculations are pivotal in understanding the preferred shapes (conformations) of this molecule and their relative stabilities.
Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are employed to perform conformational analysis. mdpi.com These calculations can map the potential energy surface of the molecule, identifying low-energy conformations (local minima) and the energy barriers between them. For acyclic sugar alcohols, the conformation is largely determined by the torsion angles of the carbon backbone and the orientation of the hydroxyl and halogen substituents. mdpi.com
The stability of different conformers is influenced by a variety of intramolecular interactions. In the case of D-Glucitol, 1,6-dibromo-1,6-dideoxy-, these include:
Hydrogen Bonding: Intramolecular hydrogen bonds between the hydroxyl groups can significantly stabilize certain conformations, leading to more compact, bent structures. mdpi.com
Steric Hindrance: Repulsive interactions between bulky atoms or groups, such as the bromine atoms and hydroxyl groups, will destabilize certain conformations.
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the oxygen atoms of the hydroxyl groups, which can further influence conformational stability. mdpi.com
A comparative conformational analysis with its parent molecule, D-Glucitol (sorbitol), would reveal the significant impact of the two bromine atoms on the molecule's geometry. The replacement of the primary hydroxyl groups at positions 1 and 6 with bromine atoms alters the hydrogen bonding network and introduces new steric and electrostatic interactions.
Table 1: Hypothetical Relative Energies of D-Glucitol, 1,6-dibromo-1,6-dideoxy- Conformers
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | ~180° (anti) | 0.00 | Extended chain, minimized steric hindrance. |
| B | ~60° (gauche) | 1.5 | Potential for O-H...O hydrogen bonding. |
| C | ~-60° (gauche) | 1.8 | Potential for O-H...O hydrogen bonding. |
| D | Bent | 0.5 | Stabilized by multiple intramolecular hydrogen bonds. |
Note: This table is illustrative and based on general principles of sugar alcohol conformation. Actual values would require specific quantum chemical calculations.
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For D-Glucitol, 1,6-dibromo-1,6-dideoxy-, theoretical studies can predict the pathways of its formation and its subsequent reactions. A key reaction pathway for the synthesis of this compound involves the nucleophilic substitution of hydroxyl groups in a precursor molecule.
The mechanisms of nucleophilic substitution reactions are typically categorized as either S\textsubscript{N}1 (unimolecular) or S\textsubscript{N}2 (bimolecular). ucsd.eduyoutube.com
S\textsubscript{N}2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. gacariyalur.ac.in It is favored at primary carbons, such as the C1 and C6 positions of a glucitol precursor.
S\textsubscript{N}1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. acseusa.org This mechanism is less likely for the formation of the title compound from a glucitol precursor due to the instability of primary carbocations.
Table 2: Hypothetical Calculated Energy Barriers for a Key Reaction Step
| Parameter | S\textsubscript{N}2 Pathway | S\textsubscript{N}1 Pathway |
| Transition State Energy (kcal/mol) | 25 | 45 |
| Intermediate Energy (kcal/mol) | N/A | 40 |
| Overall Reaction Energy (kcal/mol) | -10 | -10 |
Note: This table illustrates how computational data can differentiate between possible reaction mechanisms. The values are hypothetical.
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govmdpi.com
For a series of halogenated sugar alcohols, including D-Glucitol, 1,6-dibromo-1,6-dideoxy-, QSAR modeling could be employed to predict various properties without the need for extensive experimental testing. The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Related to the electron distribution in the molecule.
Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area. youtube.com
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov
For instance, a QSAR model could be developed to predict the reactivity of D-Glucitol, 1,6-dibromo-1,6-dideoxy- and its analogs in a specific reaction. The model might reveal that the reactivity is strongly correlated with the partial charge on the carbon atoms attached to the bromine atoms and the lowest unoccupied molecular orbital (LUMO) energy.
Table 3: Example of Molecular Descriptors Used in QSAR Modeling
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Reactivity (Arbitrary Units) |
| D-Glucitol, 1,6-dichloro-1,6-dideoxy- | 221.05 | -1.2 | 121.38 | 0.85 |
| D-Glucitol, 1,6-dibromo-1,6-dideoxy- | 309.96 | -0.5 | 121.38 | 1.00 |
| D-Glucitol, 1,6-diiodo-1,6-dideoxy- | 403.96 | 0.5 | 121.38 | 1.15 |
Note: This table provides an example of the data used in a QSAR study. The predicted reactivity is hypothetical and for illustrative purposes.
Applications in Advanced Organic Synthesis
Role as a Versatile Chiral Building Block
The inherent chirality of D-Glucitol, 1,6-dibromo-1,6-dideoxy-, derived from its parent molecule D-glucose, makes it an excellent chiral synthon. The C2-symmetric nature of the core structure is a desirable feature in asymmetric synthesis, allowing for the stereocontrolled construction of complex molecular architectures. The four stereogenic centers in the glucitol backbone provide a rigid and predictable framework for further chemical modifications.
The primary and terminal bromine atoms are highly reactive towards nucleophilic substitution, serving as handles for the introduction of a wide array of functional groups. This reactivity allows for the construction of diverse molecular scaffolds with high stereochemical fidelity. For instance, the displacement of the bromide ions can be achieved with various nucleophiles, such as azides, amines, and thiols, leading to the formation of diamino, diazido, or dithio derivatives, respectively. These transformations are fundamental in the synthesis of chiral ligands for asymmetric catalysis and as key intermediates for more complex targets.
The strategic placement of the hydroxyl groups also allows for selective protection and activation, enabling regioselective reactions at specific positions. This level of control is crucial for the synthesis of molecules with multiple stereocenters where precise manipulation of functional groups is paramount.
Table 1: Representative Transformations of D-Glucitol, 1,6-dibromo-1,6-dideoxy- as a Chiral Building Block
| Reagent(s) | Product Type | Significance |
| Sodium Azide (B81097) (NaN₃) | 1,6-diazido-1,6-dideoxy-D-glucitol | Precursor for diamines and triazoles |
| Ammonia (NH₃) or primary amines | 1,6-diamino-1,6-dideoxy-D-glucitol | Building block for aza-sugars and ligands |
| Sodium Sulfide (B99878) (Na₂S) | 1,6-dithio-1,6-dideoxy-D-glucitol | Intermediate for sulfur-containing heterocycles |
| Organometallic reagents (e.g., Grignard) | Carbon-chain extended glucitol derivatives | Construction of complex carbon skeletons |
Precursor for Complex Carbohydrate Mimetics
Carbohydrate mimetics, or glycomimetics, are molecules that mimic the structure and function of natural carbohydrates but often possess improved stability and pharmacokinetic properties. mdpi.com D-Glucitol, 1,6-dibromo-1,6-dideoxy- is a valuable precursor for several classes of carbohydrate mimetics, including iminosugars and carbasugars. semanticscholar.org
Iminosugars, where the endocyclic oxygen atom is replaced by a nitrogen atom, are a prominent class of glycomimetics known for their potent glycosidase inhibitory activity. semanticscholar.org The synthesis of iminosugars from D-Glucitol, 1,6-dibromo-1,6-dideoxy- can be envisioned through a multi-step sequence. This typically involves the initial displacement of the two bromine atoms with an azide functionality, followed by reduction to the corresponding diamine. Subsequent intramolecular cyclization, often after selective protection of the hydroxyl groups, leads to the formation of the piperidine (B6355638) or pyrrolidine (B122466) ring characteristic of iminosugars. The stereochemistry of the starting material directly translates to the final product, allowing for the synthesis of stereochemically defined iminosugars.
Similarly, carbasugars, in which the ring oxygen is replaced by a methylene (B1212753) group, can be synthesized from this precursor. semanticscholar.org This transformation is more complex and may involve the formation of a di-Grignard reagent or other organometallic intermediates, followed by an intramolecular ring-closing metathesis or other carbon-carbon bond-forming reactions.
The synthesis of L-iduronic acid derivatives, important components of glycosaminoglycans like heparin, often starts from D-glucose. cdnsciencepub.comnih.gov While direct synthesis from D-Glucitol, 1,6-dibromo-1,6-dideoxy- is not commonly reported, the principles of stereochemical inversion at C-5 of a D-glucose derivative to obtain the L-ido configuration are well-established. cdnsciencepub.comnih.gov This highlights the potential utility of appropriately functionalized glucitol derivatives in the synthesis of rare sugars and their mimetics.
Table 2: Examples of Carbohydrate Mimetics Potentially Derived from D-Glucitol, 1,6-dibromo-1,6-dideoxy-
| Mimetic Class | Core Structure | Potential Synthetic Strategy |
| Iminosugars | Piperidine/Pyrrolidine | Diazidation, reduction, intramolecular cyclization |
| Carbasugars | Cyclohexane/Cyclopentane | Formation of organometallic intermediates, ring-closing metathesis |
| Thiosugars | Thiolane/Thiane | Displacement with sulfide, intramolecular cyclization |
Utility in the Construction of Pharmaceutical Intermediates (excluding clinical context)
The structural motifs accessible from D-Glucitol, 1,6-dibromo-1,6-dideoxy- are prevalent in a variety of biologically active molecules, making it a valuable starting material for the synthesis of pharmaceutical intermediates. The ability to introduce nitrogen and other heteroatoms with stereocontrol is particularly relevant in medicinal chemistry.
For instance, polyhydroxylated piperidines and pyrrolidines, readily accessible from this precursor, are core structures in many enzyme inhibitors. Glycosidase inhibitors, for example, often feature an iminosugar scaffold that mimics the transition state of the enzymatic glycoside cleavage. The synthesis of such inhibitors can be achieved through the synthetic pathways described for iminosugar synthesis.
While a direct synthetic route from D-Glucitol, 1,6-dibromo-1,6-dideoxy- to the thyroid hormone receptor β agonist MGL-3196 is not explicitly detailed in readily available literature, the synthesis of such complex heterocyclic systems often relies on chiral building blocks to establish the desired stereochemistry. jinsoolim.com The core of many modern pharmaceuticals contains stereochemically rich fragments, and chiral pool starting materials like D-Glucitol, 1,6-dibromo-1,6-dideoxy- provide an efficient means to access these fragments. The fundamental reactions, such as nucleophilic substitution and cyclization, are key steps in the construction of a vast array of heterocyclic systems that form the backbone of many pharmaceutical agents.
The versatility of this building block allows for the generation of libraries of diverse compounds for screening purposes in drug discovery programs. By varying the nucleophiles used to displace the bromine atoms and by employing different cyclization strategies, a wide range of structurally diverse molecules can be synthesized from a single, readily available chiral starting material.
Exploratory Biological Activity Research Non Clinical Focus
Structure-Activity Relationship (SAR) Investigations for Halogenated Hexitol (B1215160) Derivatives
The structure-activity relationship (SAR) for halogenated hexitols, including D-Glucitol, 1,6-dibromo-1,6-dideoxy-, is an area of active investigation. The presence and position of halogen atoms on the hexitol backbone are critical determinants of biological activity. In the case of D-Glucitol, 1,6-dibromo-1,6-dideoxy-, the terminal bromine atoms at the C1 and C6 positions are key features.
While specific SAR studies on a broad series of D-Glucitol, 1,6-dibromo-1,6-dideoxy- analogs are not extensively documented, the general principles observed for other halogenated sugar alcohols suggest that modifications to the polyol core or the nature of the halogen substituents would likely result in significant changes in bioactivity.
Biochemical Studies: Interactions with Enzymes and Biological Systems
The introduction of bromine atoms into the D-glucitol structure confers distinct biochemical properties. One of the noted biological activities for (2R,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol, another name for D-Glucitol, 1,6-dibromo-1,6-dideoxy-, is its ability to inhibit DNA. This suggests an interaction with the cellular machinery involved in DNA replication or repair, although the precise molecular targets and mechanisms have not been fully elucidated.
The table below summarizes the limited available data on the interaction of this compound with biological systems.
| Compound Name | Biological System/Target | Observed Effect | Concentration | Reference Publication |
| (2R,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol | DNA | Inhibition | 650 µmol/L | Biochemical Pharmacology, 1976 |
This interactive table provides a summary of the documented biological interactions of the compound.
Further research is necessary to explore the full spectrum of its interactions with various enzymes and cellular pathways.
The inhibitory potential of such compounds is often dependent on their ability to mimic the natural substrate or transition state of the enzymatic reaction. The stereochemistry of the hydroxyl groups and the nature of the substituents at the terminal positions are crucial for binding to the enzyme's active site. Although no specific data for analogues of D-Glucitol, 1,6-dibromo-1,6-dideoxy- is available, it is a plausible area for future investigation, given the structural similarities to other known glycosidase inhibitors.
Mechanistic Insights into Observed Bioactivities in Model Systems
The observation of DNA inhibition by D-Glucitol, 1,6-dibromo-1,6-dideoxy- in early studies provides a starting point for mechanistic investigations. The presence of two primary bromide atoms suggests that the molecule could potentially act as a bifunctional alkylating agent. Alkylating agents are known to form covalent bonds with nucleophilic sites on biomolecules, including the purine and pyrimidine bases of DNA. This covalent modification can lead to DNA damage, cross-linking, and ultimately, the inhibition of DNA replication and transcription, which could explain the observed inhibitory effect.
However, without further experimental evidence, this remains a hypothetical mechanism. Future studies employing techniques such as DNA footprinting, analysis of DNA adduct formation, and cell-based assays for DNA damage and repair would be necessary to confirm this hypothesis and to provide a detailed understanding of the molecular mechanism of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,6-dibromo-1,6-dideoxy-D-glucitol, and how can reaction efficiency be optimized?
- Answer: Bromination of D-glucitol derivatives typically employs reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in anhydrous conditions. Solvent selection (e.g., dichloromethane or ethers) and temperature control (0–25°C) are critical to minimize side reactions. Reaction efficiency can be optimized via stoichiometric adjustments (e.g., excess brominating agent) and monitoring by thin-layer chromatography (TLC) . Post-synthesis, purification via column chromatography or recrystallization ensures product integrity.
Q. How should researchers characterize the structural integrity and purity of 1,6-dibromo-1,6-dideoxy-D-glucitol?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming regioselectivity and stereochemistry. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Comparative analysis with reference standards (e.g., European Pharmacopoeia guidelines) ensures accuracy, as seen in protocols for related brominated carbohydrates .
Q. What safety protocols are critical when handling brominated sugar alcohols in laboratory settings?
- Answer: Use fume hoods to avoid inhalation of bromine vapors, and wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate and dispose of waste according to hazardous material regulations, as outlined in safety data sheets for structurally similar compounds .
Advanced Research Questions
Q. How can computational modeling (e.g., density functional theory) predict regioselectivity and stereochemical outcomes in the bromination of 1,6-dideoxy-D-glucitol derivatives?
- Answer: Density functional theory (DFT) calculations model electron density distributions and transition states to predict preferential bromination sites. For example, steric hindrance at C1 and C6 positions may favor axial vs. equatorial bromine substitution. Comparative studies with X-ray crystallography data (e.g., for 2,5-anhydro-D-glucitol derivatives) validate computational predictions .
Q. What experimental strategies resolve contradictions in reported reaction yields or byproduct profiles for dibrominated glucitol derivatives?
- Answer: Systematic variation of reaction parameters (e.g., solvent polarity, catalyst presence) isolates variables affecting yield. For example, using anhydrous dimethylformamide (DMF) may suppress hydrolysis byproducts. Advanced purification techniques, such as preparative HPLC or size-exclusion chromatography, can separate isomers or oligomeric side products, as demonstrated in high-purity sugar alcohol syntheses .
Q. How do bromine substituents influence the conformational stability and solvation dynamics of 1,6-dibromo-1,6-dideoxy-D-glucitol?
- Answer: Bromine’s electronegativity and steric bulk alter the compound’s chair conformation equilibrium in solution. Dynamic NMR studies (e.g., variable-temperature ¹H-NMR) quantify energy barriers for ring flipping. Molecular dynamics simulations further elucidate solvation effects, with comparisons to structurally analogous compounds like 4-deoxy-disaccharides providing mechanistic insights .
Methodological Considerations
- Data Analysis: For spectral interpretation, use software like MestReNova or ACD/Labs to deconvolute overlapping signals, especially in crowded NMR regions (e.g., δ 3.0–4.0 ppm for sugar protons).
- Contradiction Resolution: Cross-reference synthetic protocols with databases like SciFinder or Reaxys to identify consensus methodologies or outlier conditions requiring further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
